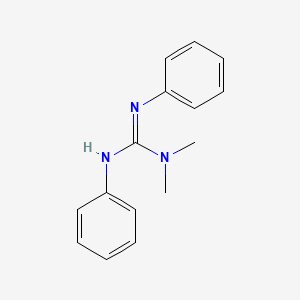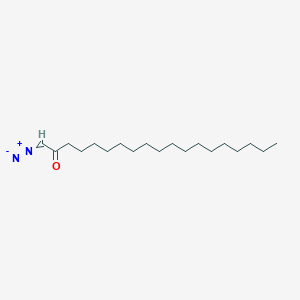
1-Diazoniononadec-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazoniononadec-1-en-2-olate is a unique organic compound characterized by its enolate structure Enolates are formed by the deprotonation of the alpha-carbon adjacent to a carbonyl group, resulting in a resonance-stabilized anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Diazoniononadec-1-en-2-olate can be synthesized through the deprotonation of a suitable precursor, such as a nonadec-1-en-2-one, using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) . The reaction typically occurs at low temperatures to ensure the stability of the enolate ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deprotonation reactions using automated systems to control temperature and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Diazoniononadec-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The enolate can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate back to its precursor ketone or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like LDA or NaH.
Major Products: The major products formed from these reactions include substituted enolates, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Diazoniononadec-1-en-2-olate has several applications in scientific research:
Biology: Enolates like this compound are studied for their potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of enolate derivatives in drug development.
Industry: Enolates are used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Diazoniononadec-1-en-2-olate involves its role as a nucleophile. The enolate ion attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The resonance stabilization of the enolate ion allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Diazoniononadec-1-en-2-olate: shares similarities with other enolates, such as acetylacetone enolate and ethyl acetoacetate enolate.
Uniqueness: The uniqueness of this compound lies in its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain enolates.
Comparison:
Stability: Longer-chain enolates like this compound may exhibit different stability and reactivity profiles compared to shorter-chain enolates.
Reactivity: The reactivity of enolates is influenced by the nature of the substituents on the alpha-carbon and the overall structure of the molecule.
Eigenschaften
CAS-Nummer |
79196-27-3 |
|---|---|
Molekularformel |
C19H36N2O |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1-diazononadecan-2-one |
InChI |
InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h18H,2-17H2,1H3 |
InChI-Schlüssel |
FVMOKVIPBTVATC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
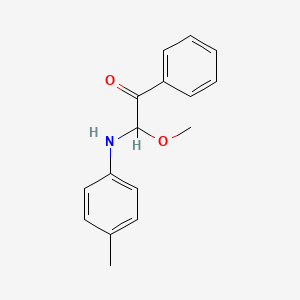

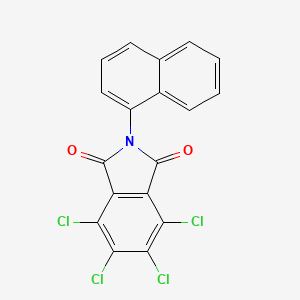

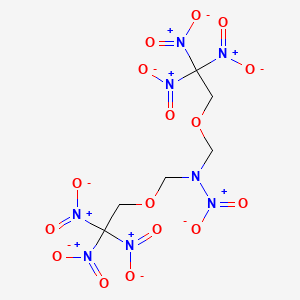
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

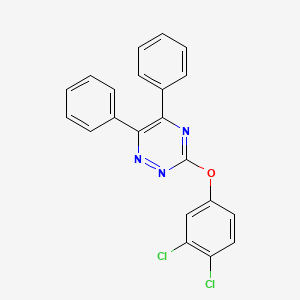

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
